2-Ethoxy-5-nitronicotinic acid
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Overview
Description
2-Ethoxy-5-nitronicotinic acid is a heterocyclic organic compound with the empirical formula C7H8N2O3. It is a derivative of pyridine, characterized by the presence of an ethoxy group at the 2-position, a nitro group at the 5-position, and a carboxylic acid group at the 3-position. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-nitronicotinic acid typically involves the nitration of 2-ethoxypyridine followed by carboxylation. The nitration process can be carried out using nitric acid and sulfuric acid as reagents. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-nitronicotinic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group can participate in esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Sodium ethoxide or other nucleophiles.
Carboxylation: Alcohols and acid catalysts.
Major Products Formed
Reduction: 2-Ethoxy-5-aminopyridine-3-carboxylic acid.
Substitution: Various substituted pyridines depending on the nucleophile used.
Esterification: Esters of this compound.
Scientific Research Applications
2-Ethoxy-5-nitronicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-nitronicotinic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The ethoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitropyridine
- 2-Methoxy-5-nitropyridine
- 2-Amino-5-nitropyridine
Uniqueness
2-Ethoxy-5-nitronicotinic acid is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications .
Biological Activity
2-Ethoxy-5-nitronicotinic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological properties of this compound, exploring its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group and a nitro group attached to a pyridine ring. The structure can be represented as follows:
This configuration influences its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates are known to interact with cellular components, potentially leading to cell death in microorganisms and cancer cells. The carboxylic acid functionality allows for hydrogen bonding with biological molecules, enhancing its pharmacological effects. Additionally, the ethoxy group modulates lipophilicity, affecting cellular uptake and distribution .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Nitro-containing compounds are known for their ability to disrupt microbial DNA through the formation of toxic intermediates upon reduction. This mechanism has been demonstrated in various studies where nitro derivatives showed efficacy against a range of pathogens, including bacteria and fungi .
Table 1: Antimicrobial Efficacy of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 4 µg/mL | |
Staphylococcus aureus | 8 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through oxidative stress mechanisms triggered by the reduction of the nitro group. This property positions this compound as a potential candidate for further development in cancer therapies .
Case Study: Anticancer Effects
A study published in the Journal of Medicinal Chemistry examined the effects of various nitro compounds on human cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast and colon cancer cells, suggesting a need for further exploration into its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with related compounds:
Table 2: Comparison of Biological Activities
Compound | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
This compound | Yes | Yes | Unique ethoxy group enhances activity |
2-Chloro-5-nitropyridine | Moderate | Limited | Lacks ethoxy group |
2-Methoxy-5-nitropyridine | Yes | Limited | Similar structure but less effective |
Properties
IUPAC Name |
2-ethoxy-5-nitropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-2-15-7-6(8(11)12)3-5(4-9-7)10(13)14/h3-4H,2H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSREOLUIPGEMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634562 |
Source
|
Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247582-60-1 |
Source
|
Record name | 2-Ethoxy-5-nitropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60634562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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